molecular formula C11H10N6O2 B11511353 4-Amino-N-(4-cyano-benzyloxy)-furazan-3-carboxamidine

4-Amino-N-(4-cyano-benzyloxy)-furazan-3-carboxamidine

Cat. No.: B11511353
M. Wt: 258.24 g/mol
InChI Key: MWVNXLPAHIVDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-AMINO-N’-[(4-CYANOPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an amino group, a cyano group, and a methoxy group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-AMINO-N’-[(4-CYANOPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.

    Introduction of the amino group: This step involves the reaction of the oxadiazole intermediate with an amine, often under reflux conditions.

    Attachment of the cyano group: This can be done through nucleophilic substitution reactions using cyanating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-AMINO-N’-[(4-CYANOPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxy groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophilic agents: Cyanating agents, methylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-AMINO-N’-[(4-CYANOPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on various biological pathways and its potential therapeutic applications.

Medicine

In medicine, (Z)-4-AMINO-N’-[(4-CYANOPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is explored for its potential as a pharmaceutical agent. Its interactions with specific molecular targets may lead to the development of new drugs for the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-4-AMINO-N’-[(4-CYANOPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications and optimizing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,2,5-oxadiazole-3-carboximidamide: Lacks the cyano and methoxy groups, which may affect its reactivity and biological activity.

    4-Cyano-1,2,5-oxadiazole-3-carboximidamide: Lacks the amino and methoxy groups, which may influence its chemical properties and applications.

    4-Methoxy-1,2,5-oxadiazole-3-carboximidamide: Lacks the amino and cyano groups, which may alter its interaction with biological targets.

Uniqueness

(Z)-4-AMINO-N’-[(4-CYANOPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is unique due to the presence of all three functional groups (amino, cyano, and methoxy) attached to the oxadiazole ring. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H10N6O2

Molecular Weight

258.24 g/mol

IUPAC Name

4-amino-N'-[(4-cyanophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C11H10N6O2/c12-5-7-1-3-8(4-2-7)6-18-16-10(13)9-11(14)17-19-15-9/h1-4H,6H2,(H2,13,16)(H2,14,17)

InChI Key

MWVNXLPAHIVDFA-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1CO/N=C(/C2=NON=C2N)\N)C#N

Canonical SMILES

C1=CC(=CC=C1CON=C(C2=NON=C2N)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.